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Get Quote

Thiogeraniol is an acyclic monoterpenoid, specifically a sulfur-containing derivative of geraniol. Key

identifiers and properties are summarized below.

Table 1: Basic Chemical Identifiers for Thiogeraniol [1] [2] [3]

Property Value

HMDB ID HMDB0036106

CAS Registry Number 39067-80-6

Chemical Formula C₁₀H₁₈S

Average Molecular Weight 170.32 g/mol

IUPAC Name (2E)-3,7-dimethylocta-2,6-diene-1-thiol

Common Synonyms Geranyl mercaptan; (E)-3,7-Dimethyl-2,6-octadien-1-thiol; FEMA 3472

Table 2: Predicted Physicochemical and ADME Properties [1] [2] [4]
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Property Value / Prediction

Physical State Yellow to orange clear liquid (estimated)

Boiling Point 58.0 °C at 0.35 mm Hg

Water Solubility 4.18 mg/L at 25 °C (estimated)

LogP 3.90 (XlogP3-AA, estimated)

Oral Bioavailability (OB) 23.93% (Predicted via TCMSP)

Blood-Brain Barrier (BBB) Penetration Yes (Predicted via TCMSP)

Computational Absorption, Distribution, Metabolism, and Excretion (ADME) assessment suggests

Thiogeraniol has good druggability. The predicted oral bioavailability of 23.93% and ability to cross the

blood-brain barrier indicate potential for central nervous system activity [4].

Biological Activity and Putative Targets

Thiogeraniol is predicted to exert multi-target pharmacological effects. Gene ontology and pathway

analyses reveal associations with cancer, inflammatory immunoreactions, and other physiological processes

[4].

Table 3: Selected High-Value Putative Protein Targets of Thiogeraniol [4]

Gene Symbol Protein Name Functional Class

ESR1 Estrogen receptor 1 Nuclear Receptor

TP53 Cellular tumor antigen p53 Tumor Suppressor

NFKB1 Nuclear factor kappa B subunit 1 Transcription Factor (Inflammation)

PTGS2 Prostaglandin-endoperoxide synthase 2 (COX-2) Enzyme (Inflammation)

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 8 Tech Support

https://www.smolecule.com/products/s3712753?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6455000/
https://www.smolecule.com/products/s3712753?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6455000/
https://www.smolecule.com/products/s3712753?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6455000/
https://www.smolecule.com/products/s3712753?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Gene Symbol Protein Name Functional Class

CASP3 Caspase-3 Apoptosis Executioner

IL7R Interleukin-7 receptor subunit alpha Cytokine Receptor

HRAS GTPase HRas Oncogene

ACHE Acetylcholinesterase Enzyme (Neurotransmission)

The following diagram illustrates the core network of interactions between Thiogeraniol and its key

predicted targets, providing a visual hypothesis of its polypharmacology.

Thiogeraniol
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Click to download full resolution via product page

Thiogeraniol interacts with a network of protein targets, influencing key cellular processes. Analysis of the

38 putative targets shows significant enrichment in functions like transcription factor binding, enzyme

binding, and apoptosis regulation, located in organelles such as the nucleus and mitochondrion [4].

KEGG pathway analysis further links these targets to critical pathways including pathways in cancer,

MAPK signaling pathway, and apoptosis [4].

Analytical Methods for Detection and Quantification
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Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred analytical

technology for detecting and quantifying small molecules like Thiogeraniol in complex biological matrices

due to its high specificity and sensitivity [5].

Sample Preparation Workflow

A generalized sample preparation workflow for LC-MS/MS analysis of Thiogeraniol from biological

samples involves several key steps [6]:

Sample

Filtration

  Biological Matrix
(Plasma, Tissue)

Extraction

  Remove particulates

SPE

  Liquid-Liquid Extraction
or Protein Precipitation

Reconstitution

  Elute & Concentrate

LCMS

  Reconstitute in
50:50 MeOH/Water
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Generalized LC-MS sample preparation workflow for complex biological matrices.

Sample Collection & Filtration: Use hydrophobic or hydrophilic PTFE filters to remove particulates
and interfering materials [6].

Analyte Extraction: Common techniques include:
Solid Phase Extraction (SPE): Uses a C-18 stationary phase. Eluents are concentrated to

dryness [6].
Liquid-Liquid Extraction (LLE): Partition analyte with organic solvent (e.g., methyl-tert-butyl-

ether), vortex, collect supernatant, and evaporate [6].
Protein Precipitation (PPE): For protein-rich samples, use organic solvents (e.g., acetone,

methanol) to precipitate proteins and isolate the analyte [6].
Reconstitution: The dried extract is reconstituted in an MS-compatible solvent, typically a 50:50
methanol:water solution, often with additives like ammonium acetate or formic acid to aid ionization
[6].

LC-MS/MS Method Validation Parameters For clinical or bioanalytical application, any LC-MS/MS

method must be rigorously validated [5].

Table 4: Key LC-MS/MS Method Validation Parameters [5]

Validation Parameter Experimental Consideration for Thiogeraniol

Accuracy and
Precision

A 20-day evaluation period is recommended over shorter studies to better

define measurement uncertainty and identify protocol failure points.

Dilutional Integrity Assess by diluting a sample with known concentration within the analytical

measurement range (AMR) and re-assaying. Recovery should be 85-115%.

Limit of
Quantification
(LLOQ)

The lowest calibrator standard with defined imprecision (typically <20% CV). It

is practical to include an LLOQ sample in every batch sequence.

Stability Evaluate analyte stability in the matrix under various conditions (e.g.,
benchtop, autosampler, freeze-thaw cycles).

Experimental Protocols for Research
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Protocol 1: In-silico Target Identification and Network Pharmacology Analysis This protocol helps

systematically predict the mechanism of action [4].

Druggability Assessment: Use the Traditional Chinese Medicine Systems Pharmacology
(TCMSP) database. Input "Thiogeraniol" to obtain its ADME properties, including Oral Bioavailability

(OB) and Drug-likeness (DL).
Target Prediction: Query the Comparative Toxicogenomics Database (CTD) using the chemical

name. Filter results for Homo sapiens and use a chemical-gene interaction score threshold (e.g., ≥1).
Network and Enrichment Analysis:

Input the list of identified target genes into WebGestalt for Gene Ontology (GO) and KEGG
pathway enrichment analysis.

Use Cytoscape to construct and visualize a drug-target-pathway network, providing a systems-
level view of the pharmacological effects.

Protocol 2: Synthesis of Monoterpene Thiols via Ene Reaction This method provides stereo- and

regioselective synthesis of allylic thiols [7].

Reaction: Interact a monoterpene (e.g., α-pinene, 2-carene) with N-sulfinylbenzenesulfonamide as

an enophile. The reaction proceeds with double bond migration.
Reduction: Reduce the resulting sulfonamide adduct (e.g., 1-phenylsulfonyl-2-alkyl-2-

propenylsulfenamide) using LiAlH₄ in dry ether to obtain the corresponding allyl thiol (e.g., 2-pinene-
10-thiol).

Research Implications and Future Directions

Antimicrobial Applications: Thio-modified monoterpenoids often show enhanced antibacterial and

antifungal activity compared to their oxygenated precursors, making them promising candidates for
combating multidrug-resistant pathogens [7].

Chemical Probe Development: With its predicted multi-target profile and good druggability,
Thiogeraniol can serve as a valuable chemical probe to dissect complex biological processes and

discover hidden molecular relationships [4].
Considerations for Drug Delivery: Be aware that the thiol group can be oxidized by Reactive

Oxygen Species (ROS). However, oxidation by H₂O₂ is very slow (half-life of days), while hypochlorite
oxidizes thioethers rapidly (half-life of seconds). This has implications for designing ROS-activated

prodrug systems [8].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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